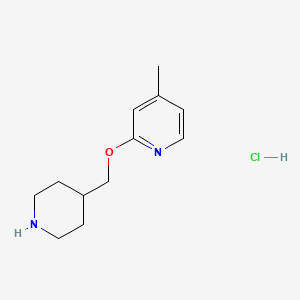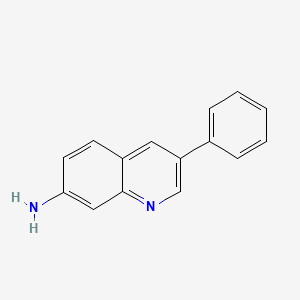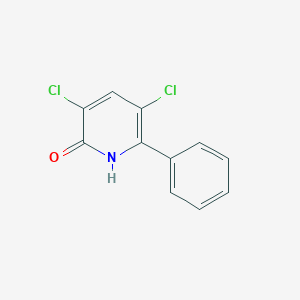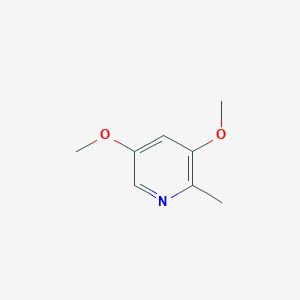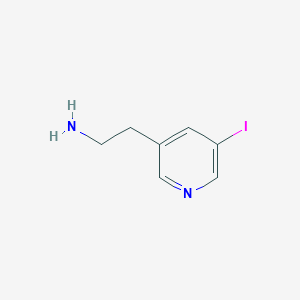
2-(5-Iodopyridin-3-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Iodopyridin-3-yl)ethanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5-position of the pyridine ring and an ethanamine group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodopyridin-3-yl)ethanamine can be achieved through several methods. One common approach involves the iodination of 2-(3-pyridinyl)ethanamine. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Another method involves the Suzuki-Miyaura coupling reaction, where a boron reagent is used to couple a halogenated pyridine derivative with an ethanamine group . This reaction is known for its mild conditions and high functional group tolerance, making it a popular choice for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions or coupling reactions using automated reactors and optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.
化学反应分析
Types of Reactions
2-(5-Iodopyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学研究应用
2-(5-Iodopyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(5-Iodopyridin-3-yl)ethanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the iodine atom can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .
相似化合物的比较
2-(5-Iodopyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
2-(3-Pyridinyl)ethanamine: Lacks the iodine atom, which can result in different chemical reactivity and biological activity.
2-(2-Fluoro-4-iodopyridin-3-yl)ethanamine: Contains both fluorine and iodine atoms, which can further influence its properties and applications.
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: A structurally different compound with distinct biological activities.
属性
分子式 |
C7H9IN2 |
|---|---|
分子量 |
248.06 g/mol |
IUPAC 名称 |
2-(5-iodopyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9IN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1-2,9H2 |
InChI 键 |
QEMIQHKVAQETOC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1I)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


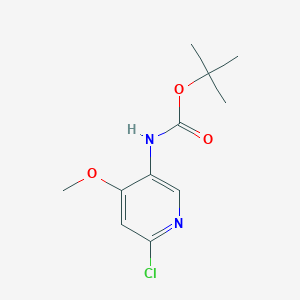
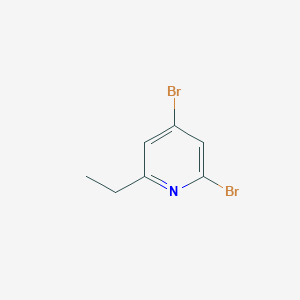
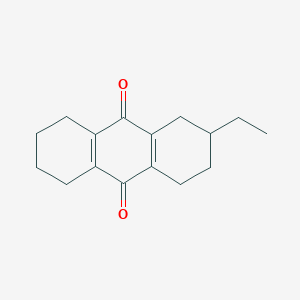
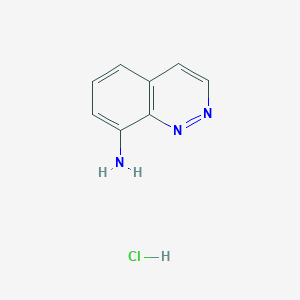
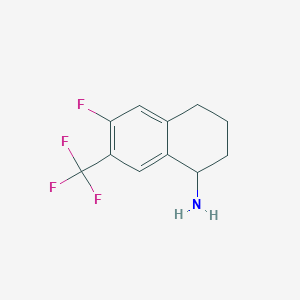
![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
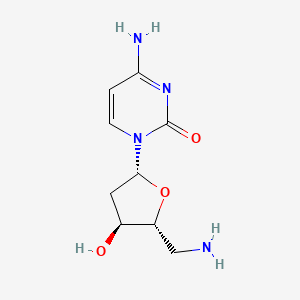
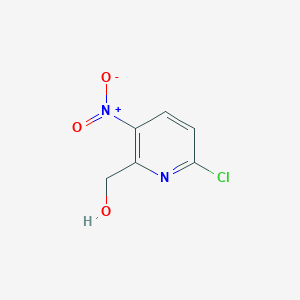
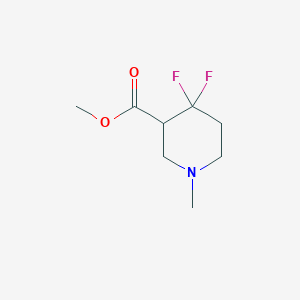
![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
